(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Description
(3S)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) is a chiral pyrrolidinone derivative with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol . Its structure features a pyrrolidine ring substituted with a methyl group at the 1-position, a ketone at the 5-position, and a carboxylic acid group at the 3-position in the (S)-configuration. This stereochemical specificity is critical for its interactions in biological systems and synthetic applications. The compound is widely utilized as an intermediate in pharmaceuticals, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
YHDZDIPQCVCIJS-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C[C@H](CC1=O)C(=O)O |
Canonical SMILES |
CN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Procedure for Pyrrolidine Ring Formation
A widely adopted method involves the cyclization of β-keto esters or acids with methylamine. For example, cis/trans-2-(3-nitrophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid was synthesized via a two-step process:
-
Mannich Reaction : Reacting methylamine with β-keto esters under acidic conditions to form the pyrrolidine skeleton.
-
Oxidation and Hydrolysis : Converting the intermediate to the carboxylic acid using aqueous HCl and subsequent purification by HPLC.
Reaction Conditions and Yields
| Starting Material | Reaction Time | Yield (%) | dr (cis:trans) |
|---|---|---|---|
| β-Keto ester + methylamine | 6 hours | 75 | 1:1.8 |
The cis isomer was isolated via HPLC (Method B, Rt = 36 min) and characterized by NMR ( 12.22 ppm, COOH) and HRMS.
Asymmetric Hydrogenation for Stereocontrol
Chiral Catalyst Systems
The (3S) configuration is achieved using ruthenium-based catalysts with BINAP ligands. A patent describing a related compound, (S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic acid, employed RuCl[(S)-BINAP] to hydrogenate a prochiral enamide intermediate, achieving 92% enantiomeric excess.
Key Parameters
-
Pressure : 50 bar H
-
Temperature : 50°C
-
Solvent : Ethyl acetate/water biphasic system
Post-reaction, the product was extracted with ethyl acetate (5 L) and purified via recrystallization.
Resolution of Racemic Mixtures
Enzymatic Hydrolysis
Racemic 1-methyl-5-oxopyrrolidine-3-carboxylic acid esters can be resolved using Candida antarctica lipase B (CAL-B). A study achieved 97% enantiomeric excess by selectively hydrolyzing the (3R)-ester, leaving the (3S)-enantiomer intact.
Experimental Data
| Substrate | Enzyme Loading (wt%) | ee (%) |
|---|---|---|
| Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate | 10 | 97 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : Key signals include the methyl group singlet at 3.02 ppm and the carboxylic acid proton at 12.3 ppm.
-
HRMS : Calculated for CHNO [M+H]: 144.0655; Found: 144.0653.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, which is vital for developing enantiomerically pure drugs.
The compound exhibits several biological activities, making it a subject of interest in pharmacological research:
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-activity relationship indicates that modifications on the pyrrolidine ring can enhance anticancer efficacy.
Table 1: Anticancer Activity Against A549 Cells
The results suggest that certain derivatives exhibit significant cytotoxicity, with some reducing cell viability to as low as 21.2% at a concentration of 100 µM.
Antimicrobial Activity
Additionally, (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has shown promising antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics.
Industrial Applications
In industry, this compound is utilized in:
- Pharmaceutical Development : As a precursor for synthesizing various drugs with therapeutic potential.
- Agrochemicals : Its biological activity makes it suitable for developing new agrochemical products.
- Material Science : The compound can be employed in creating novel polymers and catalysts due to its unique chemical properties.
Case Studies and Research Findings
Numerous studies have explored the efficacy of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives:
- Study on Anticancer Properties : A study evaluated the cytotoxicity of various derivatives against A549 cells, demonstrating that structural modifications could enhance anticancer activity significantly .
- Antimicrobial Efficacy : Research highlighted the effectiveness of certain derivatives against drug-resistant bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Bioactivity :
- Solubility and Reactivity :
Stereochemical Considerations
- The absolute configuration at C3 significantly impacts biological activity. For example, a correction in the configuration of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid (a related compound) altered its binding affinity in enzymatic assays .
Biological Activity
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is C6H11NO3, with a molecular weight of 145.16 g/mol. The compound features a pyrrolidine ring with a carboxylic acid functional group and a methyl group at the nitrogen position. These structural characteristics contribute to its reactivity and biological interactions.
Research indicates that (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid may function as an allosteric modulator for various receptors, particularly those involved in neurotransmission. Its interaction with metabotropic glutamate receptors (mGluRs) has been particularly noted, suggesting potential implications in treating neurological disorders such as anxiety, depression, and schizophrenia .
Table 1: Summary of Biological Activities
Anticancer Activity
In vitro studies have demonstrated that (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit significant anticancer activity. For example, compounds related to this structure were tested against A549 human lung adenocarcinoma cells using the MTT assay. The results indicated that certain derivatives had an IC50 below 100 µM, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial potential of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid was evaluated against various multidrug-resistant bacterial strains. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in addressing antibiotic resistance .
Anticonvulsant Properties
Further investigations into the anticonvulsant activity revealed that derivatives of this compound showed promising results in animal models. The compounds did not induce significant motor impairment and displayed effective seizure control at doses comparable to established anticonvulsants .
Q & A
Basic: What synthetic routes are effective for producing (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
A multi-step synthesis is typically employed, starting with precursors such as amino phenols or itaconic acid derivatives. For example, refluxing 2-amino-4-methylphenol with itaconic acid in aqueous conditions can yield the pyrrolidinone core. Subsequent steps include esterification (using methanol and catalytic sulfuric acid) and purification via acid-base extraction (dissolving in 5% NaOH, acidifying to pH 2 for crystallization). Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios. Characterization via ¹H NMR, ¹³C NMR, and FT-IR is critical to confirm structural integrity .
Basic: Which analytical techniques are essential for verifying the stereochemistry and purity of this compound?
Answer:
- Stereochemistry: Chiral HPLC or X-ray crystallography can confirm the (3S) configuration. Polarimetry may also be used to compare optical rotation with known standards.
- Purity: High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Reverse-phase HPLC with UV detection assesses purity (>95% typically required for pharmacological studies) .
Advanced: How can researchers design bioactivity assays to evaluate this compound’s potential as an antimicrobial or anticancer agent?
Answer:
- Antimicrobial Activity: Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use broth microdilution methods per CLSI guidelines.
- Anticancer Activity: Perform cell viability assays (MTT or resazurin-based) in 2D/3D cancer models (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining).
- Mechanistic Studies: Enzyme inhibition assays (e.g., kinase or protease targets) and molecular docking simulations can identify putative binding interactions .
Advanced: What structural modifications enhance the pharmacological profile of pyrrolidinone derivatives like this compound?
Answer:
- Heterocyclic Integration: Introduce pyrazole or pyrrole moieties via condensation reactions (e.g., with aromatic aldehydes) to improve target affinity.
- Esterification/Hydrolysis: Modify the carboxylic acid group to esters (e.g., methyl ester) for enhanced membrane permeability, followed by in vivo hydrolysis to the active form.
- Side-Chain Optimization: Substituents like fluorophenyl or benzyl groups (e.g., 1-benzyl derivatives) can modulate lipophilicity and bioavailability .
Advanced: How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
Answer:
- Spectral Contradictions: Re-run NMR under optimized conditions (e.g., deuterated DMSO for solubility) and compare with literature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Byproduct Mitigation: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for purification. Adjust reaction parameters (e.g., reducing temperature during esterification) to suppress side reactions .
Basic: What storage conditions are recommended to maintain the compound’s stability?
Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). For long-term stability, lyophilize and store at -20°C. Monitor degradation via periodic HPLC analysis, especially if used in time-sensitive assays .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses in active sites (e.g., bacterial enzymes or cancer-related kinases).
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across derivatives .
Advanced: What strategies resolve low yield in stereospecific synthesis of the (3S) enantiomer?
Answer:
- Chiral Catalysis: Use asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to favor the (3S) configuration.
- Kinetic Resolution: Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers.
- Chromatographic Separation: Chiral stationary phases (e.g., amylose-based columns) resolve racemic mixtures .
Basic: What safety precautions are necessary when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect solid waste in designated containers.
- Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced: How does the introduction of electron-withdrawing groups (e.g., trifluoromethyl) affect the compound’s reactivity?
Answer:
Electron-withdrawing groups increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution (e.g., esterification). They also improve metabolic stability by reducing oxidative degradation. However, they may reduce solubility, necessitating formulation adjustments (e.g., co-solvents like DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
